molecular formula C14H18N2O3 B5595004 N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B5595004
M. Wt: 262.30 g/mol
InChI Key: CQZJKQCWRAQAGA-UHFFFAOYSA-N
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Description

N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Propyl Chain: The propyl chain can be added via alkylation using propyl bromide in the presence of a strong base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the indole nitrogen with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of N-(5-hydroxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide.

    Reduction: Formation of N-(5-methoxy-2-hydroxy-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its structural similarity to other bioactive indole derivatives suggests it could have applications in drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide would depend on its specific interactions with molecular targets. Typically, indole derivatives interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxy and acetamide groups may enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-2-oxo-1-methyl-2,3-dihydro-1H-indol-3-yl)acetamide
  • N-(5-methoxy-2-oxo-1-ethyl-2,3-dihydro-1H-indol-3-yl)acetamide
  • N-(5-methoxy-2-oxo-1-butyl-2,3-dihydro-1H-indol-3-yl)acetamide

Uniqueness

N-(5-methoxy-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to its specific propyl chain, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl chain may offer a balance between hydrophobicity and steric effects, potentially enhancing its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5-methoxy-2-oxo-1-propyl-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-4-7-16-12-6-5-10(19-3)8-11(12)13(14(16)18)15-9(2)17/h5-6,8,13H,4,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZJKQCWRAQAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)OC)C(C1=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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